7-(DIFLUOROMETHYL)-5-PHENYL-N~3~-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
7-(DIFLUOROMETHYL)-5-PHENYL-N~3~-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of the difluoromethyl group enhances the biological activity, metabolic stability, and binding affinity to receptors .
Preparation Methods
The synthesis of 7-(DIFLUOROMETHYL)-5-PHENYL-N~3~-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction is typically carried out in acetic acid, leading to the formation of 7-difluoromethyl derivatives . In trifluoroacetic acid, 5-difluoromethyl derivatives are predominantly formed . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(DIFLUOROMETHYL)-5-PHENYL-N~3~-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its potential antibacterial, antifungal, and antitumor activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its binding affinity to receptors, increasing its biological activity . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon, which are known for their anxiolytic and sedative properties . Compared to these compounds, 7-(DIFLUOROMETHYL)-5-PHENYL-N~3~-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to the presence of the difluoromethyl group, which enhances its biological activity and metabolic stability .
Properties
IUPAC Name |
7-(difluoromethyl)-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O/c21-18(22)17-9-16(14-6-2-1-3-7-14)26-19-15(12-25-27(17)19)20(28)24-11-13-5-4-8-23-10-13/h1-10,12,18H,11H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCPNVZUXANACX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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